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3-(4-Benzylpiperidin-1-yl)propan-1-ol

Catalog No.
S8981048
CAS No.
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Benzylpiperidin-1-yl)propan-1-ol

Product Name

3-(4-Benzylpiperidin-1-yl)propan-1-ol

IUPAC Name

3-(4-benzylpiperidin-1-yl)propan-1-ol

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c17-12-4-9-16-10-7-15(8-11-16)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2

InChI Key

ANVYDPPSXYFBQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCO

3-(4-Benzylpiperidin-1-yl)propan-1-ol is an organic compound characterized by a propanol backbone attached to a benzylpiperidine moiety. Its molecular formula is C15H24N2OC_{15}H_{24}N_{2}O, and it has a molecular weight of approximately 248.36 g/mol. The structure features a piperidine ring substituted with a benzyl group, which contributes to its unique chemical properties and potential biological activities. This compound is often studied for its pharmacological implications, particularly in the context of central nervous system activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into various alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with electrophiles, introducing different functional groups into the molecule .

Research indicates that 3-(4-Benzylpiperidin-1-yl)propan-1-ol may exhibit significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential effects on receptors associated with dopamine and serotonin pathways, which are critical in treating various neurological disorders. Its mechanism of action likely involves interaction with specific receptors, potentially acting as an agonist or antagonist, thereby influencing neuronal signaling pathways.

The synthesis of 3-(4-Benzylpiperidin-1-yl)propan-1-ol typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Benzylation: The piperidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
  • Introduction of the Hydroxyl Group: The final step involves the reduction of a suitable precursor to introduce the hydroxyl group at the propanol position .

These methods can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques.

3-(4-Benzylpiperidin-1-yl)propan-1-ol has several applications across different fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing compounds with potential therapeutic effects on the central nervous system.
  • Chemical Research: The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules.
  • Industrial Use: It may be involved in producing specialty chemicals and intermediates for various industrial applications .

Studies on 3-(4-Benzylpiperidin-1-yl)propan-1-ol have focused on its interactions with various biological targets. Research suggests that it may influence receptor activity related to neurotransmitter systems, particularly in models of anxiety and depression. These interactions are critical for understanding its potential therapeutic roles and guiding future drug development efforts .

Several compounds share structural similarities with 3-(4-Benzylpiperidin-1-yl)propan-1-ol, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
1-Benzylpiperidin-4-aminoC16H22N20.93
1-Benzylpiperidin-3-oneC15H20N2O0.88
1-Benzylpiperidin-4-carboxylic acidC16H21NO20.83
4-Amino-1-benzylpiperidineC12H18N20.88
1-(Phenylmethyl)-3-pyrrolidinemethanolC13H17NO0.88

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.177964357 g/mol

Monoisotopic Mass

233.177964357 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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